molecular formula C18H17FN2O3 B4571294 N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

Cat. No.: B4571294
M. Wt: 328.3 g/mol
InChI Key: HSBQXLCOVUFDAI-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12232057 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Reagents for Synthetic Chemistry

The compound is associated with the synthesis of N-alkylacetamides, demonstrating its utility in creating diverse pharmaceutical and natural products. Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt, acting as versatile equivalents of N-acetamide nucleophiles. These compounds facilitate the synthesis of substituted products, which can be transformed into N-alkylacetamides, showcasing the compound's significance in developing new pharmaceutical agents (Sakai et al., 2022).

Development of Radioligands for Brain Imaging

Another area of research application involves the development of radioligands for imaging specific receptors in the brain. Zhang et al. (2003) synthesized and evaluated derivatives of the compound as potent radioligands for peripheral benzodiazepine receptors (PBR), indicating its potential use in neuroimaging studies. These radioligands, such as [18F]FMDAA1106 and [18F]FEDAA1106, were synthesized by fluoroalkylation and showed high radioactivity in regions with high PBR density, suggesting its application in diagnosing and studying neurological conditions (Zhang et al., 2003).

Analgesic Agents

Research by Fouchard et al. (2001) on (indol-3-yl)alkylamides, closely related to the compound , demonstrated promising analgesic properties, suggesting its potential application in pain management. Compounds bearing benzyl or 4-fluorobenzyl moieties showed significant analgesic effects, comparable to reference drugs like flupirtine and ibuprofen, highlighting its importance in developing new analgesic drugs (Fouchard et al., 2001).

Antiviral Research

In the field of antiviral research, Ivashchenko et al. (2019) developed a method for synthesizing a compound with a similar structure, showing significant inhibitory activity against the hepatitis B virus. This research underscores the potential of such compounds in the development of new antiviral agents, providing a basis for further study in combating viral diseases (Ivashchenko et al., 2019).

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-methoxy-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-11(22)20-17-15-9-14(24-2)7-8-16(15)21(18(17)23)10-12-3-5-13(19)6-4-12/h3-9,17H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBQXLCOVUFDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)OC)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 6
N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

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